molecular formula C6H14O3 B1596986 2-(2-Ethoxyethoxy)ethan(2H)ol CAS No. 37421-08-2

2-(2-Ethoxyethoxy)ethan(2H)ol

Cat. No. B1596986
CAS RN: 37421-08-2
M. Wt: 135.18 g/mol
InChI Key: XXJWXESWEXIICW-WHRKIXHSSA-N
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Description

“2-(2-Ethoxyethoxy)ethanol”, also known under many trade names, is the organic compound with the formula CH3CH2OCH2CH2OCH2CH2OH . It is a colorless liquid and is a popular solvent for commercial applications .


Synthesis Analysis

This compound is produced by the ethoxylation of ethanol (CH3CH2OH) .


Molecular Structure Analysis

The molecular formula of “2-(2-Ethoxyethoxy)ethan(2H)ol” is C6H14O3 . The molecular weight is 134.174 Da .


Chemical Reactions Analysis

As a solvent, “2-(2-Ethoxyethoxy)ethan(2H)ol” is used in various applications including dyes, nitrocellulose, paints, inks, and resins . It is also a component of wood stains for wood, for setting the twist and conditioning yarns and cloth, in textile printing, textile soaps, lacquers, penetration enhancer in cosmetics, drying varnishes and enamels, and brake fluids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethoxyethoxy)ethan(2H)ol” are as follows :

Scientific Research Applications

Synthesis and Evaluation in Cementitious Materials

2-(2-Ethoxyethoxy)ethanol derivatives, through ethoxylation processes, have been utilized in the synthesis of shrinkage-reducing admixtures (SRAs) for cementitious materials. These SRAs, synthesized using ethylene oxide or propylene oxide with alkoxyethanols, effectively reduce the surface tension of solutions, consequently decreasing the free drying shrinkage rate in mortar and concrete specimens by 30-40% and autogenous shrinkage by 20-30% at a 2% dosage over 60 to 90 days. Such admixtures outperform expansive admixtures, especially when no water curing is applied, showcasing their potential in improving the durability and longevity of concrete structures (B. Rong-bing & S. Jian, 2005).

Thermodynamics and Ultrasonic Studies

Investigations into the thermodynamic and ultrasonic properties of binary liquid mixtures involving anisaldehyde and alkoxyethanols, including 2-ethoxyethanol, have provided insights into the molecular interactions and behaviors of these compounds. These studies, which measured density, viscosity, and ultrasonic speed across different compositions and temperatures, reveal the presence of hydrogen bonding and the effect of alkyl chain length on the interaction strength between molecules. Such research aids in understanding the fundamental properties of these substances and their applications in various industrial and research settings (Zareena Begum et al., 2013).

Biomonitoring and Health Safety

In the field of occupational health and safety, methodologies have been developed to quantify biomarkers of exposure to 2-(2-ethoxyethoxy)ethanol. For instance, the quantification of (2-methoxyethoxy)acetic acid in urine serves as a biomarker for human exposure to this compound, highlighting the importance of monitoring and managing exposure levels in industrial settings to mitigate potential health risks (C. B'hymer et al., 2003).

Catalytic Activity and Chemical Transformations

The catalytic activity of 2-(2-ethoxyethoxy)ethanol derivatives has been explored in reactions such as the oxidative cross-esterification of ethanol on Pd-Au catalysts, indicating significant potential in the synthesis of acetaldehyde and ethyl acetate. These findings are crucial for the development of efficient catalytic processes in the production of industrial chemicals and fuels (E. Evans et al., 2019).

Surface Interactions and Oxidation Mechanisms

Research into the adsorption and decomposition of ethanol on supported Au catalysts has shed light on the mechanisms of ethoxy species formation and their subsequent transformation into valuable chemicals. Such studies contribute to the understanding of surface-mediated chemical reactions and the role of catalysts in facilitating these processes, with implications for the design of more effective catalytic systems (A. Gazsi et al., 2011).

Safety And Hazards

“2-(2-Ethoxyethoxy)ethan(2H)ol” is considered hazardous. It causes serious eye irritation . It is advised to avoid contact with skin and eyes, and inhalation of vapor or mist . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

1-deuteriooxy-2-(2-ethoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWXESWEXIICW-WHRKIXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCCOCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190863
Record name 2-(2-Ethoxyethoxy)ethan(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethoxy)ethan(2H)ol

CAS RN

37421-08-2
Record name Ethanol-d, 2-(2-ethoxyethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37421-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxyethoxy)ethan(2H)ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037421082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Ethoxyethoxy)ethan(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxyethoxy)ethan(2H)ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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